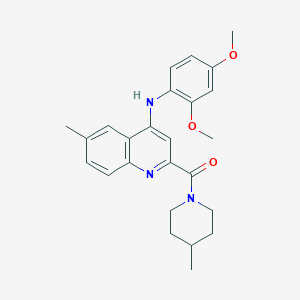

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 2,4-dimethoxyphenylamine substituent at position 4 of the quinoline core, a methyl group at position 6, and a 4-methylpiperidine-1-carbonyl moiety at position 2. This compound is structurally designed to optimize interactions with biological targets, particularly in therapeutic contexts such as kinase inhibition or antimalarial activity.

Properties

IUPAC Name |

[4-(2,4-dimethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-16-9-11-28(12-10-16)25(29)23-15-22(19-13-17(2)5-7-20(19)26-23)27-21-8-6-18(30-3)14-24(21)31-4/h5-8,13-16H,9-12H2,1-4H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMJQFSJCZOQAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Scientific Research Applications of N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

This compound is a complex organic compound that is characterized by a quinoline core, a piperidine ring, and methoxyphenyl groups. It has potential applications in chemistry, biology, and medicine.

Areas of Application

- Chemistry this compound can be used as a building block for synthesizing complex molecules.

- Biology This compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

- Medicine It can be investigated for potential therapeutic effects, such as anti-inflammatory and analgesic properties.

- Industry This compound can be used in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo different chemical reactions:

- Oxidation This reaction involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction This reaction involves adding hydrogen or removing oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

The products of these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Potential Applications in Drug Discovery

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline/Pyrimidine Cores

Key Observations :

Substituent Flexibility: The target compound's 2,4-dimethoxyphenyl group contrasts with pyrazin-2-yl (e.g., 17c, 18) or dipyridin-2-ylmethyleneamino-piperidine (PL374) substituents. Methoxy groups enhance solubility compared to methyl or halogenated groups .

Synthetic Accessibility: Yields for quinoline derivatives vary significantly (7–53%), influenced by substituent complexity and purification requirements. For example, 17c required HPLC purification due to low yield (7%), while PL374 achieved 34% yield via column chromatography .

Functional Analogues in Therapeutic Contexts

Key Observations :

- Solubility : Methoxy groups (as in the target compound) improve aqueous solubility compared to chloro or methyl substituents (e.g., compound 20) .

- Target Selectivity: The 4-methylpiperidine-1-carbonyl group may confer selectivity for kinase domains over antimalarial targets, contrasting with dipyridin-2-ylmethyleneamino-piperidine derivatives (PL374) .

Challenges and Opportunities

- Synthetic Complexity : The target compound’s synthesis likely requires multi-step protocols similar to PL374 (24-hour reflux conditions) or 17c (low-yield chromatographic purification) .

- Biological Profiling : While structural analogues like 17c and PL374 have documented antimalarial or kinase-inhibitory activity, the target compound’s biological data remain uncharacterized in the provided evidence.

Biological Activity

N-(2,4-dimethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a quinoline core, which is known for its biological significance, along with a piperidine moiety that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential :

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly in hypopharyngeal tumor models .

- Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin . The IC50 values for different cancer cell lines were determined, indicating its effectiveness at low concentrations.

Antiviral Activity

The compound has also been investigated for its antiviral properties :

- Inhibition of Viral Replication : Studies indicate that it can inhibit the replication of several viruses, including those responsible for respiratory infections. The compound was particularly effective against strains of influenza and coronaviruses .

- Mechanism : The antiviral activity is believed to be mediated through interference with viral RNA polymerase activity, which is crucial for viral replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Piperidine Moiety : The presence of the piperidine ring enhances interactions with biological targets such as enzymes involved in cancer progression and viral replication.

- Dimethoxyphenyl Group : This group contributes to the lipophilicity and selectivity of the compound towards specific receptors or enzymes.

Toxicity and Safety Profile

While the compound shows promising biological activity, its safety profile is crucial for therapeutic application:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.